molecular formula C6H14N2O B591821 (3R)-1-(2-Aminoethyl)-3-pyrrolidinol CAS No. 672325-36-9

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol

Cat. No. B591821
M. Wt: 130.191
InChI Key: ZNLCTCNYKCENHP-ZCFIWIBFSA-N
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Description

“(3R)-1-(2-Aminoethyl)-3-pyrrolidinol” is a chemical compound with the CAS Number: 672325-36-9. It has a molecular weight of 130.19 and its molecular formula is C6H14N2O . The compound is in liquid form .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“(3R)-1-(2-Aminoethyl)-3-pyrrolidinol” is a liquid . It has a molecular weight of 130.19 . The molecule contains a total of 23 atoms. There are 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

Synthetic Applications and Chemical Properties

"(3R)-1-(2-Aminoethyl)-3-pyrrolidinol" and its derivatives play a significant role in synthetic organic chemistry due to their presence in natural products and their diverse biological activities. The compound is involved in the synthesis of 3-pyrrolin-2-ones, which are important synthetic targets because of their occurrence in natural products, their biological activity, and their utility as building blocks for the preparation of other materials (E. Pelkey, S.J. Pelkey, J.G. Greger, 2015).

Pharmacological Applications

Quinoline motifs, which include structures derived from or related to "(3R)-1-(2-Aminoethyl)-3-pyrrolidinol," are recognized for their broad spectrum of bioactivity. These motifs have been leveraged in drug design, showcasing substantial efficacies for future drug development across various pharmacological applications (O. Ajani, K.T. Iyaye, O.T. Ademosun, 2022).

Metabolism and Biological Activities of Alkaloids

The compound is also related to the study of alkaloids' metabolism, highlighting the role of various enzymes in the metabolism of pyrrolidine, pyrrolizidine, and other alkaloid groups. This research is crucial for understanding the toxicity and therapeutic potential of plant-derived alkaloids, suggesting that further research into plant-derived alkaloidal drugs could be beneficial (B. Debnath, K. Manna, W.S. Singh, S. Goswami, A.M.A. Ikbal, A. Rajkhowa, 2023).

Contribution to 3Rs and Animal Welfare

The compound's research could indirectly contribute to the implementation of the 3Rs (Replacement, Reduction, and Refinement) in animal studies, which is a central element in legislation controlling the use of animals in experiments. Systematic reviews are highlighted as a method to summarize scientific evidence objectively, potentially leading to better science and further implementation of the 3Rs (M. Ritskes-Hoitinga, J. van Luijk, 2019).

Reproductive Toxicity and Environmental Concerns

The research extends to environmental chemicals, where related compounds have been studied for reproductive toxicity. For example, benzophenone-3, a structurally related compound, has been linked to alterations in birth weight and gestational age, highlighting the endocrine-disrupting effects of certain chemicals and their impact on reproduction (M. Ghazipura, R. McGowan, A. Arslan, T. Hossain, 2017).

properties

IUPAC Name

(3R)-1-(2-aminoethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCTCNYKCENHP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655084
Record name (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-aminoethyl)pyrrolidin-3-ol

CAS RN

672325-36-9
Record name (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-(2-aminoethyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1M Solution of LAH in THF (4.38 mL, 4.38 mmol) was added to a solution of (S)-2-(3-hydroxypyrrolidin-1-yl)acetonitrile (Bio. org. Med. Chem. 15 (2007) 5369-538) (460 mg, 3.65 mmol) in THF (15 mL) at −78° C. and allowed the reaction mixture to stir at 25-35° C. for 10 minutes. The reaction mixture was refluxed for 3 h. The reaction mixture was quenched with saturated aqueous sodium sulphate solution at 0° C., heated to reflux, filtered the solid precipitate; filtrate collected was dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 250 mg of the title compound.
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